molecular formula C12H12BrN B2605451 2-Bromo-4-propan-2-ylquinoline CAS No. 2169633-62-7

2-Bromo-4-propan-2-ylquinoline

Cat. No.: B2605451
CAS No.: 2169633-62-7
M. Wt: 250.139
InChI Key: CCSZZTXBIKUIAB-UHFFFAOYSA-N
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Description

2-Bromo-4-propan-2-ylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-propan-2-ylquinoline can be achieved through various methods. One common approach involves the bromination of 4-propan-2-ylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of a Lewis acid catalyst to form quinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and recyclable catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-propan-2-ylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

2-Bromo-4-propan-2-ylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Synthetic Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Industrial Chemistry: Employed in the production of dyes, pigments, and agrochemicals.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-propan-2-ylquinoline: Similar structure with a chlorine atom instead of bromine.

    2-Fluoro-4-propan-2-ylquinoline: Similar structure with a fluorine atom instead of bromine.

    4-Propan-2-ylquinoline: Lacks the halogen substituent.

Uniqueness

2-Bromo-4-propan-2-ylquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties and applications.

Properties

IUPAC Name

2-bromo-4-propan-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZZTXBIKUIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169633-62-7
Record name 2-bromo-4-(propan-2-yl)quinoline
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